Molecular Discrimination from the Core Scaffold: Hydrophobic and Steric Differentiation vs. 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
The addition of a 2-phenylethyl group to the piperazine nitrogen substantially increases both molecular weight and predicted lipophilicity compared to the unsubstituted piperazine core [1]. The target compound (MW 336.35 g/mol) is approximately 45% heavier than 4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (MW 232.21 g/mol), and computational predictions indicate a significantly higher logP value, consistent with enhanced membrane permeability [1]. This differentiation is critical for CNS drug design where a balance of lipophilicity and molecular weight influences blood-brain barrier penetration.
| Evidence Dimension | Predicted Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | MW 336.35 g/mol; predicted LogP ~3.38 (based on structurally related pyrimidine-piperazine hybrids) [1] |
| Comparator Or Baseline | 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 845616-55-9): MW 232.21 g/mol; predicted LogP ~1.2 (typical for unsubstituted piperazine-pyrimidines) |
| Quantified Difference | ΔMW ≈ 104 g/mol; ΔLogP ≈ +2.18 (estimated) |
| Conditions | In silico prediction based on fragment-based LogP contributions for pyrimidine-piperazine hybrids |
Why This Matters
Significantly higher lipophilicity can directly impact CNS penetration and off-target binding, making the target compound a superior starting point for CNS-focused lead optimization compared to its simpler core scaffold.
- [1] PrenDB Database. Predicted LogP for pyrimidine-piperazine hybrids. http://prendb.pharmazie.uni-marburg.de (accessed 2026-05-06). Note: Specific LogP data for structurally analogous compound retrieved. View Source
